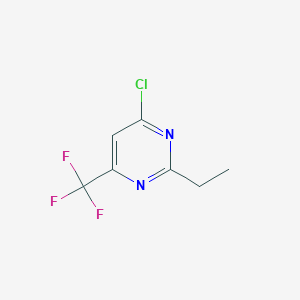![molecular formula C14H9ClO4S B13087465 (1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate](/img/structure/B13087465.png)
(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate is a complex organic compound with the molecular formula C14H9ClO4S. This compound is characterized by its unique structure, which includes a naphtho[1,2-b]thiophene core with a dioxido substitution and a carbonochloridate functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method includes the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) to form thiophene derivatives
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Industrial production would also require stringent quality control measures to maintain consistency and safety.
化学反应分析
Types of Reactions
(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where the carbonochloridate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons. Substitution reactions typically result in the formation of new carbon-heteroatom bonds.
科学研究应用
(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用机制
The mechanism of action of (1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact pathways and targets depend on the specific application and the chemical environment .
相似化合物的比较
Similar Compounds
Naphtho[1,2-b]thiophene derivatives: These compounds share the same core structure but differ in their functional groups.
Carbonochloridates: Compounds with similar carbonochloridate groups but different core structures.
Dioxido derivatives: Molecules with dioxido substitutions on different aromatic or heterocyclic cores.
Uniqueness
(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate is unique due to its combination of a naphtho[1,2-b]thiophene core with both dioxido and carbonochloridate functional groups. This unique structure imparts specific chemical properties, such as reactivity and stability, making it valuable for specialized applications in research and industry .
属性
分子式 |
C14H9ClO4S |
|---|---|
分子量 |
308.7 g/mol |
IUPAC 名称 |
(1,1-dioxobenzo[g][1]benzothiol-2-yl)methyl carbonochloridate |
InChI |
InChI=1S/C14H9ClO4S/c15-14(16)19-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)20(11,17)18/h1-7H,8H2 |
InChI 键 |
OWIUPSQDGAKBDA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2S(=O)(=O)C(=C3)COC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



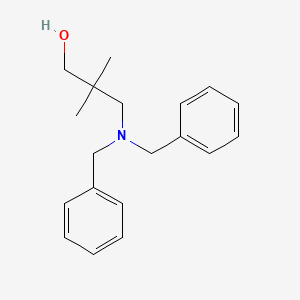

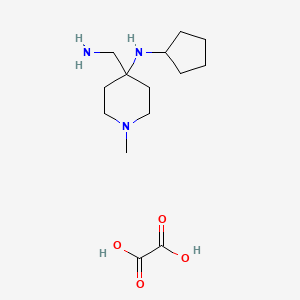


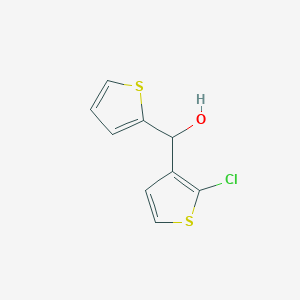


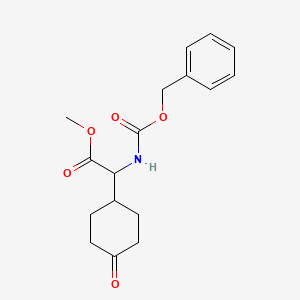
![N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13087466.png)

![Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13087472.png)
